Antitubercular agent-10
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Overview
Description
Antitubercular Agent-10 is a compound used in the treatment of tuberculosis, a contagious disease caused by Mycobacterium tuberculosisThe development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular Agent-10 involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route includes the use of diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Antitubercular Agent-10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced antitubercular activity or reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular Agent-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: Investigated for its effects on the cellular mechanisms of Mycobacterium tuberculosis.
Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating tuberculosis, especially drug-resistant strains.
Mechanism of Action
Antitubercular Agent-10 exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, such as InhA and KasA . Additionally, it may interfere with the transcription and translation processes of the bacteria, further inhibiting their growth .
Comparison with Similar Compounds
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Moxifloxacin
Comparison: Antitubercular Agent-10 is unique in its ability to target multiple pathways involved in the survival and proliferation of Mycobacterium tuberculosis. Unlike some other antitubercular agents, it has shown efficacy against drug-resistant strains, making it a valuable addition to the arsenal of tuberculosis treatments . Its mechanism of action, involving the inhibition of mycolic acid synthesis, is similar to that of isoniazid, but it also affects other pathways, providing a broader spectrum of activity .
Properties
Molecular Formula |
C19H15N5O6S2 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C19H15N5O6S2/c1-23(10-15-21-22-18(30-15)11-6-4-3-5-7-11)19-20-17(25)13-8-12(32(2,28)29)9-14(24(26)27)16(13)31-19/h3-9H,10H2,1-2H3 |
InChI Key |
QIRMCAFUNKDTIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)S(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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